![molecular formula C21H20F3N3OS B459793 3-amino-6-ethyl-N-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 445269-06-7](/img/structure/B459793.png)
3-amino-6-ethyl-N-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
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Overview
Description
Scientific Research Applications
Hereditary Angioedema (HAE) Treatment
Berotralstat has gained attention as a potential treatment for hereditary angioedema (HAE) . HAE is a rare genetic disorder characterized by recurrent episodes of localized swelling in various body parts. The compound’s mechanism of action involves inhibiting plasma kallikrein, a key enzyme involved in bradykinin production. By reducing bradykinin levels, berotralstat helps prevent angioedema attacks .
Anti-HIV-1 Activity
Indole derivatives, including berotralstat, have been investigated for their antiviral properties. Researchers have performed molecular docking studies to explore their potential as anti-HIV-1 agents. While more research is needed, these findings highlight the compound’s versatility beyond its primary indication .
Catalysis and Organic Synthesis
The trifluoromethyl group in berotralstat makes it an interesting candidate for catalytic reactions. Researchers have explored its use as a catalyst or ligand in various transformations. For example, the protodeboronation of pinacol boronic esters using a less nucleophilic (3,5-bis(trifluoromethyl)phenyl)lithium led to the synthesis of indolizidine derivatives. These compounds exhibit good diastereoselectivity and may find applications in organic synthesis .
Neurotransmitter Modulation
Berotralstat’s structural features suggest potential interactions with neurotransmitter systems. Although not extensively studied, its impact on serotonin (5-HT) pathways could be relevant. For instance, pre-treatment with berotralstat or related compounds may influence 5-HT levels, affecting mood and behavior .
Mechanism of Action
Target of Action
It is suggested that the compound may interact with peripheral sensory trigeminal nerves . These nerves are known to produce a neurotransmitter, a calcitonin gene-related peptide (CGRP) receptor antagonist .
Mode of Action
It is suggested that the compound may act as a cgrp receptor antagonist . Antagonists typically work by binding to the receptor and blocking its activation, thereby inhibiting the physiological response.
Biochemical Pathways
Given its potential role as a cgrp receptor antagonist , it may be involved in modulating pain signaling pathways. CGRP is a potent vasodilator and can function in the transmission of pain.
Result of Action
As a potential cgrp receptor antagonist , it may inhibit the physiological responses mediated by CGRP, such as vasodilation and pain transmission.
properties
IUPAC Name |
3-amino-6-ethyl-N-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N3OS/c1-2-11-6-7-16-12(8-11)9-15-17(25)18(29-20(15)27-16)19(28)26-14-5-3-4-13(10-14)21(22,23)24/h3-5,9-11H,2,6-8,25H2,1H3,(H,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPNNMBVLNICDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=CC=CC(=C4)C(F)(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-6-ethyl-N-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
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